尿素-13C,15N2

描述

Urea-13C,15N2 is a variant of urea that is labeled with the stable isotopes Carbon-13 (13C) and Nitrogen-15 (15N). It is a powerful protein denaturant and a potent emollient and keratolytic agent . It is also used as a diuretic agent . The blood urea nitrogen (BUN) has been utilized to evaluate renal function .

Molecular Structure Analysis

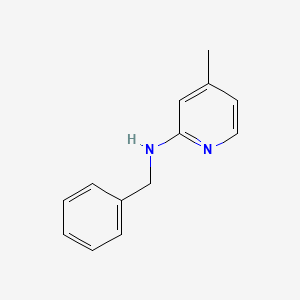

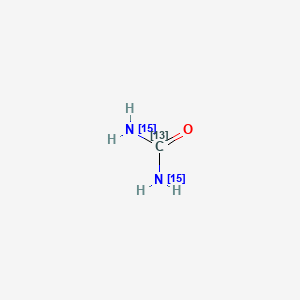

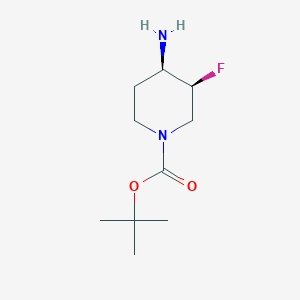

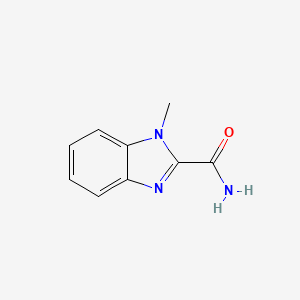

The molecular structure of Urea-13C,15N2 is represented by the linear formula H215N13CO15NH2 . The molecular weight is 63.03 .

Physical and Chemical Properties Analysis

Urea-13C,15N2 is a white to off-white solid . It has a melting point of 132-135 °C (lit.) . .

Relevant Papers

One relevant paper discusses the use of Urea-13C,15N2 in imaging renal urea handling in rats at millimeter resolution using hyperpolarized magnetic resonance relaxometry .

科学研究应用

临床诊断和研究

13C和15N等稳定同位素通过为患者诊断和研究提供比放射性核素更安全的替代品,为临床科学做出了重大贡献。标记有这些同位素的尿素用于代谢研究,包括涉及尿素动力学、肾功能以及消化和吸收过程评估的研究。例如,使用13C,15N2-尿素可以进行非侵入性检测,以诊断幽门螺杆菌感染,这是胃溃疡的常见病因(Halliday & Rennie, 1982)。

农业和植物研究

尿素-13C,15N2有助于研究植物中的氮代谢,帮助开发更有效的肥料和理解植物营养机制。施密特和斯克里姆格尔(2001年)描述了一种新的方法来生产13C和15N标记的植物材料,展示了this compound在生态和农业研究中的应用,允许详细追踪生态系统中的氮,并增强我们对植物生理和养分吸收机制的理解(Schmidt & Scrimgeour, 2001)。

生物化学和生物医学研究

超极化this compound已成为磁共振成像(MRI)中的一种强大工具,能够实时详细成像生物过程。尼尔森等人(2016年)展示了其在评估肾缺血再灌注损伤中的应用,提供了对肾功能和非侵入性诊断肾脏疾病潜力的见解(Nielsen et al., 2016)。

环境和生态研究

This compound的使用延伸到环境研究中,它有助于了解氮循环及其对生态系统的影响。克劳斯费尔特等人(2019年)研究了尿素作为蓝细菌的碳和氮源的双重作用,突出了这种化合物在藻华动态中的重要性及其对水质和生态系统健康的更广泛影响(Krausfeldt et al., 2019)。

作用机制

Target of Action

The primary target of Urea-13C,15N2 is the urease enzyme associated with Helicobacter pylori in the human stomach . This enzyme plays a crucial role in the survival of H. pylori in the acidic environment of the stomach .

Mode of Action

Urea-13C,15N2 interacts with its target, the urease enzyme, by being cleaved into ammonia and carbon dioxide . This reaction is specific to the presence of H.

Biochemical Pathways

The biochemical pathway of Urea-13C,15N2 follows the same metabolic pathway as regular urea . Initially, urease breaks down urea into ammonium and carbon dioxide . Subsequently, glutamate dehydrogenase converts the ammonium into glutamate, while carbonic anhydrase converts the carbon dioxide into bicarbonate .

Pharmacokinetics

The pharmacokinetics of Urea-13C,15N2 involves its absorption into the blood and exhalation in the breath after being cleaved by gastric urease . If H. pylori is present, the cleaved urea forms 13CO2 , which is absorbed into the blood and exhaled in the breath . Breath samples can then be collected and measured for the presence of radioactivity .

Result of Action

The molecular and cellular effects of Urea-13C,15N2’s action are primarily the detection of H. pylori infection . The presence of 13CO2 in the exhaled breath is a clear indication of an active H. pylori infection .

Action Environment

生化分析

Biochemical Properties

Urea-13C,15N2 interacts with several enzymes in its metabolic pathway. Initially, the enzyme urease breaks down Urea-13C,15N2 into ammonium and carbon dioxide . Subsequently, glutamate dehydrogenase converts the ammonium into glutamate, while carbonic anhydrase converts the carbon dioxide into bicarbonate .

Cellular Effects

Urea-13C,15N2 has a significant impact on various types of cells and cellular processes. It is a powerful protein denaturant, acting through both direct and indirect mechanisms . It has been utilized to evaluate renal function, indicating its influence on cell function .

Molecular Mechanism

The molecular mechanism of Urea-13C,15N2 involves its interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Urea-13C,15N2 change over time. For instance, in a study involving rats, 15N labeling of Urea-13C,15N2 resulted in large increases in T2, both in solution and in vivo, due to the elimination of a strong scalar relaxation pathway .

Metabolic Pathways

Urea-13C,15N2 is involved in the urea cycle, a series of biochemical reactions in mammals that produce urea from ammonia . This process involves several enzymes and cofactors, and Urea-13C,15N2 can affect metabolic flux or metabolite levels.

属性

IUPAC Name |

bis(15N)(azanyl)(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973642 | |

| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.035 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58069-83-3 | |

| Record name | Urea-13C-15N2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58069-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B3427282.png)